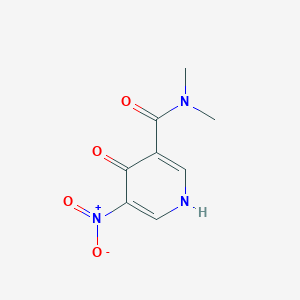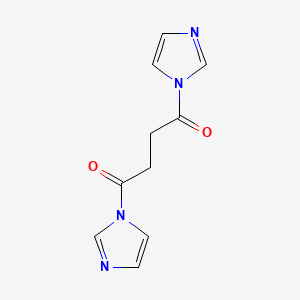
1,4-Diimidazol-1-ylbutane-1,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Diimidazol-1-ylbutane-1,4-dione is a chemical compound with the molecular formula C10H10N4O2 and a molecular weight of 218.212 g/mol It is characterized by the presence of two imidazole rings attached to a butane-1,4-dione backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,4-Diimidazol-1-ylbutane-1,4-dione can be synthesized through several methods. One common approach involves the reaction of imidazole with succinyl chloride in the presence of a base such as triethylamine . The reaction typically proceeds under mild conditions, resulting in the formation of the desired product with good yields.
Another method involves the use of N,N’-carbonyldiimidazole (CDI) as a coupling agent. In this approach, imidazole is reacted with succinic anhydride in the presence of CDI to form this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The reaction conditions are optimized to ensure high yields and purity of the final product. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Diimidazol-1-ylbutane-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can lead to the formation of reduced imidazole compounds.
Substitution: The imidazole rings can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Electrophilic reagents such as alkyl halides or acyl chlorides can be used under mild conditions.
Major Products Formed
The major products formed from these reactions include various substituted imidazole derivatives, which can have different functional groups attached to the imidazole rings .
Applications De Recherche Scientifique
1,4-Diimidazol-1-ylbutane-1,4-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: It is being investigated for its potential use in drug development, particularly as an antifungal and antibacterial agent.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1,4-diimidazol-1-ylbutane-1,4-dione involves its interaction with specific molecular targets. The imidazole rings can coordinate with metal ions, forming stable complexes that can inhibit the activity of certain enzymes. Additionally, the compound can interact with biological membranes, affecting their permeability and function .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Diimidazol-1-ylbutane-2,3-dione: Similar structure but with different substitution pattern on the butane backbone.
1,2-Diimidazol-1-ylethane-1,2-dione: Shorter carbon chain and different positioning of imidazole rings.
1,4-Diimidazol-1-ylbenzene: Aromatic ring instead of aliphatic butane backbone.
Uniqueness
1,4-Diimidazol-1-ylbutane-1,4-dione is unique due to its specific arrangement of imidazole rings and the butane-1,4-dione backbone. This structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .
Propriétés
Numéro CAS |
83329-71-9 |
|---|---|
Formule moléculaire |
C10H10N4O2 |
Poids moléculaire |
218.21 g/mol |
Nom IUPAC |
1,4-di(imidazol-1-yl)butane-1,4-dione |
InChI |
InChI=1S/C10H10N4O2/c15-9(13-5-3-11-7-13)1-2-10(16)14-6-4-12-8-14/h3-8H,1-2H2 |
Clé InChI |
ICDIYWVMRXHECJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CN(C=N1)C(=O)CCC(=O)N2C=CN=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


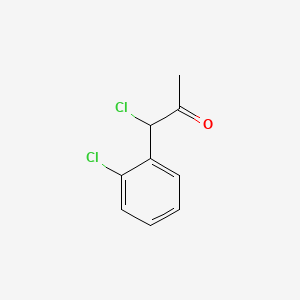
![2-thia-5,9,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaene](/img/structure/B13998883.png)
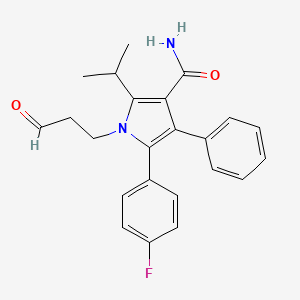
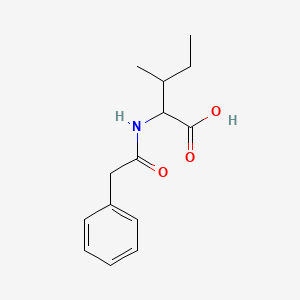
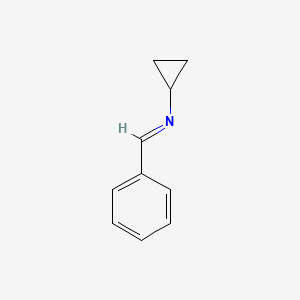
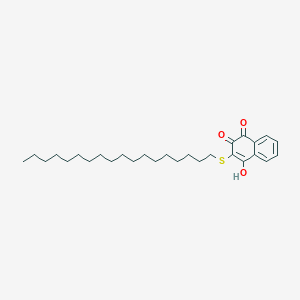
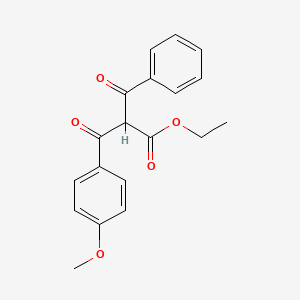

![6-amino-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile](/img/structure/B13998943.png)
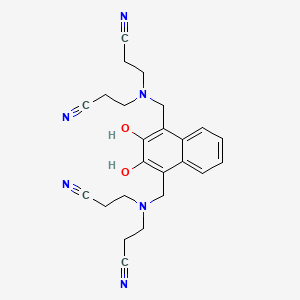
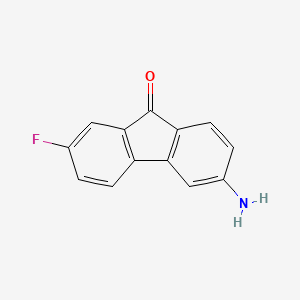
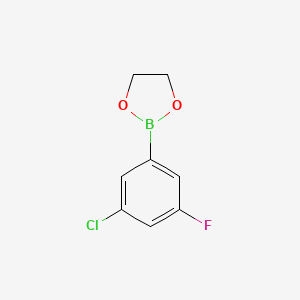
![3,3'-(Oxydibenzene-4,1-diyl)bis[1-(2-chloroethyl)-1-nitrosourea]](/img/structure/B13998960.png)
